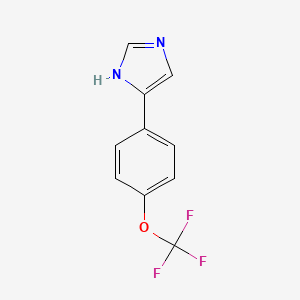
4-(4-Trifluoromethoxyphenyl)-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Trifluoromethoxyphenyl)-1h-imidazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethoxyphenyl)-1h-imidazole typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with imidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry or the use of automated synthesizers. These methods ensure higher yields and purity of the final product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Trifluoromethoxyphenyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel, solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
Wissenschaftliche Forschungsanwendungen
4-(4-Trifluoromethoxyphenyl)-1h-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Trifluoromethoxyphenyl)-1h-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of soluble epoxide hydrolase, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as reduced inflammation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl hydrazinecarboxamide
- 4-(Trifluoromethoxy)phenyl thiophene-2-carboxamide
Uniqueness: 4-(4-Trifluoromethoxyphenyl)-1h-imidazole stands out due to its unique combination of the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
5-[4-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) |
InChI-Schlüssel |
UMCRGEQTUJYEEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=CN2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


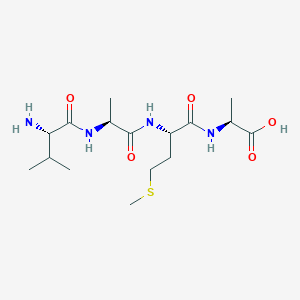
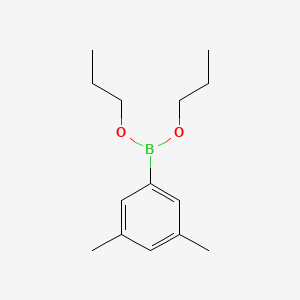

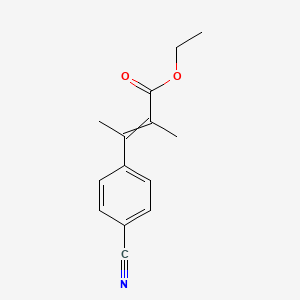
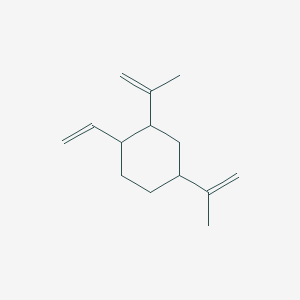
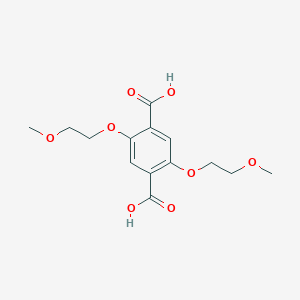
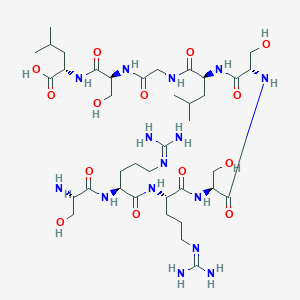
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
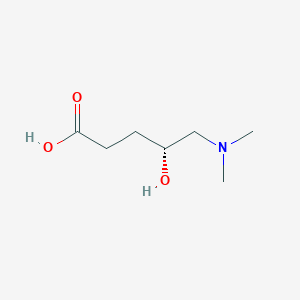
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
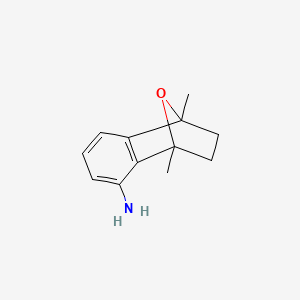
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
